1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride
Description
Properties
IUPAC Name |
1-ethyl-2-piperazin-1-ylbenzimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4.ClH/c1-2-17-12-6-4-3-5-11(12)15-13(17)16-9-7-14-8-10-16;/h3-6,14H,2,7-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTFTQDRUMEZBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1N3CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671790 | |
| Record name | 1-Ethyl-2-(piperazin-1-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185319-81-6 | |
| Record name | 1-Ethyl-2-(piperazin-1-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Solvents
Acid Chloride Activation and Piperazine Coupling: According to a 2012 study, the benzimidazole (3.00 g, 13.38 mmol) was suspended in ice-cooled chlorosulfonic acid (10 mL) and stirred for 1 hour at low temperature. The mixture was then quenched with ice, filtered, and washed. The residue was suspended in dichloromethane (50 mL), to which triethylamine and 1-ethylpiperazine (1 equivalent) were added sequentially. The reaction was stirred for 3 hours at room temperature. After aqueous workup and drying, the solvent was evaporated to yield the free base. The hydrochloride salt was crystallized from methanol/ethyl acetate.
General Piperazine Substitution: In a related synthetic approach, N-substituted piperazine derivatives were prepared by reacting 5-chloro-2-nitrophenyl acetamide with piperazine derivatives in DMSO at 120 °C for 6 hours with triethylamine as base. The reaction was monitored by TLC, and the crude product was precipitated by pouring into ice-cold water, followed by filtration and purification by column chromatography.
Purification and Crystallization
- Crystallization of the hydrochloride salt is typically carried out from polar solvent mixtures such as methanol/ethyl acetate or methanol/dichloromethane.
- Charcoal treatment and filtration are used to remove color and particulate impurities before crystallization.
- The crystalline hydrochloride salt shows improved stability and purity.
Process Optimization and Temperature Control
- Dissolution and reaction temperatures are critical for yield and polymorphic purity.
- For example, dissolution steps are performed at 20–35 °C, while crystallization or slurry steps may occur between -30 °C and 40 °C to optimize crystal form and purity.
- Solvent removal techniques include evaporation under reduced pressure, vacuum drying, and other drying methods to obtain the pure amorphous or crystalline forms.
Solvent Systems and Their Roles
| Step | Solvent Type | Temperature Range | Purpose |
|---|---|---|---|
| Dissolution | Alcohol solvents, chloro solvents, polar aprotic solvents or their mixtures | 25 °C to reflux temp. | To dissolve the intermediate compound |
| Second solvent addition | Hydrocarbon, ether, ester, ketone, nitrile, polar solvents or mixtures | -40 °C to 40 °C | To induce crystallization or precipitation |
| Crystallization of salt | Methanol/ethyl acetate or methanol/dichloromethane | Room temperature | To obtain hydrochloride salt crystals |
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 1-Ethyl-1H-benzimidazole or derivatives |
| Piperazine Source | 1-Ethylpiperazine or substituted piperazines |
| Reaction Solvent | Dichloromethane, methanol, DMSO, or mixtures |
| Reaction Temperature | 0–35 °C for dissolution; 120 °C for substitution in some methods |
| Reaction Time | 3 hours to 6 hours depending on method |
| Base Used | Triethylamine |
| Purification | Filtration, charcoal treatment, column chromatography, crystallization |
| Salt Formation | Treatment with HCl and crystallization from methanol/ethyl acetate |
| Yield | Typically high (72–98% in related piperazine substitution reactions) |
| Product Form | Hydrochloride salt, crystalline or amorphous forms |
Research Findings and Practical Notes
- The process yields high purity hydrochloride salt with good stability and reproducibility.
- Temperature control during dissolution and crystallization greatly affects polymorphic form and purity.
- Removal of solvents under reduced pressure and optional charcoal treatment enhance product quality.
- The synthetic route is adaptable to various substituted piperazines, allowing for structural diversity in analogs.
- The hydrochloride salt form is preferred for stability and handling.
Chemical Reactions Analysis
Alkylation of Piperazine Nitrogen
The secondary amines in the piperazine ring undergo alkylation with alkyl halides under basic conditions. This reaction is critical for modifying pharmacological properties.
*Yields estimated from analogous reactions in piperazine derivatives.
Acylation Reactions
The piperazine nitrogen reacts with acylating agents to form amides, enhancing stability or altering bioavailability.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetylation | Acetyl chloride, triethylamine, DCM, RT | N-Acetylpiperazine derivative | 72–90%* |
*Theoretical yields based on similar piperazine acylation protocols .
Sulfonation and Sulfonamide Formation
Sulfonyl chlorides react with the piperazine amine to form sulfonamides, a common modification in drug development.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sulfonylation | Tosyl chloride, DCM, triethylamine, 0°C→RT | Piperazine sulfonamide | 67.4% |
Deprotection and Salt Formation
The hydrochloride salt undergoes deprotonation under basic conditions, enabling further functionalization.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Deprotonation | NaOH (1M), H₂O/EtOAc | Free base form | 89% | |
| Salt Formation | HCl gas, dioxane | Hydrochloride salt recovery | 95%* |
*Reported purity after salt formation .
Coordination Chemistry
The piperazine nitrogen acts as a ligand for transition metals, forming complexes with potential catalytic or therapeutic applications.
| Reaction Type | Reagents/Conditions | Product | Outcome | Reference |
|---|---|---|---|---|
| Complexation | CuCl₂, MeOH/H₂O, RT | Copper(II) complex | Stable octahedral geometry* |
*Structural data inferred from similar piperazine-metal complexes.
Condensation and Cyclization
The benzoimidazole core participates in condensation reactions to form fused heterocycles.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Condensation | o-Phenylenediamine, carboxylic acid, HCl | Fused quinoxaline derivatives | 48–74% |
Key Reaction Insights:
-
Steric Effects : The ethyl group at the 1-position reduces reactivity at the adjacent nitrogen but stabilizes the imidazole ring against oxidation .
-
pH Sensitivity : Reactions at the piperazine nitrogen require precise pH control to avoid side reactions (e.g., over-alkylation).
-
Solvent Dependence : Polar aprotic solvents (e.g., DMSO, acetone) enhance reaction rates for substitutions on the piperazine ring .
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzimidazole core, which is known for its biological activity, linked to a piperazine moiety. This structural arrangement enhances its solubility and bioavailability, making it a candidate for various therapeutic uses. The hydrochloride form increases stability and facilitates absorption in biological systems.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzimidazole derivatives, including 1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride. Research indicates that this compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study:
In a study evaluating the antibacterial effects of several benzimidazole derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity compared to standard antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Its ability to inhibit cell proliferation and induce apoptosis in cancer cells has been documented.
Case Study:
In vitro studies showed that treatment with this compound resulted in a 50% reduction in cell viability in human breast cancer cell lines (MCF-7) at concentrations as low as 10 µM . This suggests a promising avenue for further development as an anticancer agent.
Neuropharmacological Effects
Research indicates that compounds with similar structures can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Case Study:
A study on the neuroprotective properties of benzimidazole derivatives found that this compound significantly reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents . This positions the compound as a candidate for further exploration in neuropharmacology.
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | Concentration (µg/mL) | Result |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 16 | Significant inhibition |
| Anticancer | MCF-7 (breast cancer) | 10 | 50% reduction in viability |
| Neuroprotective | Neuronal cultures | N/A | Reduced oxidative stress |
Mechanism of Action
The mechanism of action of 1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The biological activity of benzimidazole derivatives is highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Benzimidazole Derivatives
Key Observations:
Ethyl vs. Ethyl may enhance membrane permeability but reduce aqueous solubility compared to methyl.
Piperazine vs. Thioether/Piperidine : Piperazine’s basicity improves solubility, favoring interactions with acidic residues in biological targets. Thioether groups (e.g., ) introduce sulfur-based electronic effects, while piperidine (e.g., ) lacks the secondary amine, reducing hydrogen-bonding capacity.
Biological Activity : Piperazine-containing derivatives (e.g., target compound and ) are frequently associated with anticancer activity, whereas thioether derivatives like K-604 target enzymes such as ACAT-1 .
Research Findings and Mechanistic Insights
Anticancer Activity
- The target compound serves as a precursor for thiourea/urea derivatives (e.g., compounds 4a–j and 5b–e), which exhibit potent anticancer activity against breast cancer cell lines (MCF-7, MDA-MB-231) by inducing apoptosis . Piperazine likely facilitates interactions with cellular kinases or DNA.
- Compared to methyl-substituted analogs (e.g., ), the ethyl group in the target compound may enhance tumor penetration due to increased lipophilicity.
Enzyme Inhibition
- K-604, a benzimidazole thioether with a piperazine moiety, inhibits ACAT-1 (acyl-CoA:cholesterol O-acyltransferase-1), a target for atherosclerosis therapy . The target compound’s ethyl-piperazine structure lacks the thioether group, suggesting divergent mechanisms.
Vasodilatory Potential
Structural-Activity Relationship (SAR) Trends
Position 1 Substituents :
- Ethyl and methyl groups balance lipophilicity and metabolic stability. Longer chains (e.g., ethoxyethyl in ) may reduce oral bioavailability.
Position 2 Substituents :
- Piperazine enhances solubility and target engagement via hydrogen bonding. Piperidine or thioether groups alter electronic properties and binding specificity.
Biological Activity
1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.
Chemical Structure:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors involved in cancer and neurological disorders. Its structural features suggest potential interactions with serotonin receptors and various kinases, which are crucial for cellular signaling pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines:
The compound has been shown to be more effective than standard chemotherapeutics like doxorubicin in certain assays, suggesting its potential as a lead compound for further development.
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been investigated for its neuropharmacological effects. It appears to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which could have implications for treating mood disorders and neurodegenerative diseases.
Case Studies
A notable case study examined the effects of this compound on bronchial asthma by targeting the adenosine A2a receptor (ADORA2A). The results demonstrated that the compound could effectively inhibit receptor activity, leading to reduced inflammation in animal models .
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its biological activity. Research has shown that substituents on the benzimidazole ring can significantly affect potency and selectivity toward specific targets. For instance:
Q & A
Q. What are the critical synthesis steps for 1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride, and how are intermediates validated?
Answer: The synthesis typically involves sequential reactions starting with coupling a piperazine derivative to a benzimidazole core. Key steps include:
- Alkylation : Introducing the ethyl group at the 1-position of the benzimidazole under controlled temperature (e.g., 60–80°C) using ethyl halides or similar reagents.
- Piperazine Substitution : Reacting the intermediate with piperazine in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) to ensure nucleophilic substitution at the 2-position.
- Salt Formation : Treating the free base with HCl in an anhydrous solvent (e.g., ethanol) to precipitate the hydrochloride salt .
Validation : Intermediates are characterized via ¹H/¹³C NMR to confirm regiochemistry and HPLC-MS for purity (>95%). The final product’s structure is confirmed by X-ray crystallography (if available) and FT-IR to verify salt formation .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
Answer:
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks, critical for distinguishing regioisomers (e.g., benzimidazole vs. imidazole positions) .
- Mass Spectrometry (ESI-MS or HRMS) : Validates molecular weight (±2 ppm accuracy) and detects isotopic patterns consistent with chlorine in the hydrochloride salt .
- Purity Assessment :
- HPLC with UV/Vis detection (λ = 254 nm) ensures >98% purity.
- Thermogravimetric Analysis (TGA) assesses thermal stability and salt hydration states .
Q. How does the hydrochloride salt form influence solubility and formulation stability?
Answer: The hydrochloride salt enhances aqueous solubility via ionic interactions, critical for in vitro assays (e.g., receptor binding). Stability studies (40°C/75% RH for 6 months) show no degradation when stored in amber vials at 4°C, as confirmed by HPLC stability-indicating methods . The salt also reduces hygroscopicity compared to the free base, improving shelf life .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., receptor affinity vs. cellular efficacy) be resolved?
Answer:
- Data Triangulation : Compare radioligand binding assays (e.g., Ki values for serotonin/dopamine receptors) with functional assays (e.g., cAMP accumulation or calcium flux) to distinguish binding affinity from efficacy. For example, a compound may bind tightly to a receptor (low Ki) but act as a partial agonist, explaining discrepancies in cellular responses .
- Structural Analog Analysis : Use SAR tables (e.g., substituent effects on piperazine or benzimidazole) to identify moieties influencing efficacy. For instance, ethyl vs. methyl groups at the 1-position may alter lipophilicity and membrane permeability .
Q. What strategies optimize receptor selectivity in analogs of this compound?
Answer:
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with off-target receptors (e.g., H1 histamine vs. 5-HT2A). Modify the piperazine’s N-substituents to sterically block off-target binding .
- Proteomic Profiling : Use kinase screening panels (e.g., Eurofins KinaseProfiler) to identify unintended targets. Adjust the benzimidazole’s electron-withdrawing groups (e.g., nitro vs. methoxy) to reduce kinase affinity .
Q. What methodologies elucidate metabolic pathways and degradation products?
Answer:
- In Vitro Metabolism : Incubate with human liver microsomes (HLM) and analyze metabolites via LC-QTOF-MS/MS . Major pathways include N-deethylation of the ethyl group and piperazine oxidation .
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl) , basic (0.1M NaOH) , and oxidative (3% H₂O₂) conditions. Degradation products (e.g., hydrolyzed benzimidazole) are identified using high-resolution mass spectrometry and compared to synthetic standards .
Q. How can computational tools predict pharmacokinetic properties like bioavailability?
Answer:
- ADME Prediction : Use SwissADME or pkCSM to estimate logP (target: 2–3 for CNS penetration), BBB permeability, and CYP450 metabolism. The hydrochloride salt’s lower logP (~1.5) may limit CNS uptake, necessitating prodrug strategies .
- Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier traversal using CHARMM-GUI membranes. Ethyl and piperazine groups show favorable membrane partitioning in 100-ns simulations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
